molecular formula C11H8BrN5O2 B11228550 7-(4-Bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11228550
M. Wt: 322.12 g/mol
InChI Key: IESBJFYDBBFYNV-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that belongs to the tetrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with a bromophenyl group at the 7th position and a carboxylic acid group at the 5th position. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.

Properties

Molecular Formula

C11H8BrN5O2

Molecular Weight

322.12 g/mol

IUPAC Name

7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8BrN5O2/c12-7-3-1-6(2-4-7)9-5-8(10(18)19)13-11-14-15-16-17(9)11/h1-5,9H,(H,18,19)(H,13,14,16)

InChI Key

IESBJFYDBBFYNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NN=NN23)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate and 5-aminotetrazole in the presence of a catalyst such as p-toluenesulfonic acid (pTSA) under reflux conditions in ethanol . This reaction proceeds through a Biginelli-like condensation to form the desired tetrazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Coupling Products: New biaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID imparts unique electronic properties, making it distinct from other tetrazolopyrimidine derivatives

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